2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.
Synthesis of the imidazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the thiophenyl group: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-12-4-1-2-5-14(12)23-11-17(22)19-8-7-16-20-10-13(21-16)15-6-3-9-24-15/h1-6,9-10H,7-8,11H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBTARLVDJEJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC2=NC=C(N2)C3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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